molecular formula C12H21NO2 B13341127 (R)-2-Cyclohexyl-2-(cyclopropylamino)propanoic acid

(R)-2-Cyclohexyl-2-(cyclopropylamino)propanoic acid

Katalognummer: B13341127
Molekulargewicht: 211.30 g/mol
InChI-Schlüssel: AARSWQPCCKWKPZ-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Cyclohexyl-2-(cyclopropylamino)propanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both cyclohexyl and cyclopropyl groups, makes it an interesting subject for research in organic chemistry and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Cyclohexyl-2-(cyclopropylamino)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclopropylamine intermediate: This can be achieved by reacting cyclopropylamine with a suitable protecting group to prevent unwanted side reactions.

    Alkylation: The protected cyclopropylamine is then alkylated with a cyclohexyl halide under basic conditions to form the desired intermediate.

    Deprotection: The protecting group is removed to yield the free amine.

    Coupling with a propanoic acid derivative: The free amine is then coupled with a suitable propanoic acid derivative, such as an ester or acid chloride, under acidic or basic conditions to form ®-2-Cyclohexyl-2-(cyclopropylamino)propanoic acid.

Industrial Production Methods: Industrial production of ®-2-Cyclohexyl-2-(cyclopropylamino)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or acetonitrile, and catalysts.

Major Products:

Wissenschaftliche Forschungsanwendungen

®-2-Cyclohexyl-2-(cyclopropylamino)propanoic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-2-Cyclohexyl-2-(cyclopropylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

  • 2-Cyclohexyl-2-(cyclopropylamino)propanoic acid (racemic mixture)
  • 2-Cyclohexyl-2-(cyclopropylmethyl)propanoic acid
  • 2-Cyclohexyl-2-(cyclopropylamino)butanoic acid

Comparison: ®-2-Cyclohexyl-2-(cyclopropylamino)propanoic acid is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture or other similar compounds. The presence of both cyclohexyl and cyclopropyl groups also contributes to its distinct chemical properties and reactivity .

Eigenschaften

Molekularformel

C12H21NO2

Molekulargewicht

211.30 g/mol

IUPAC-Name

(2R)-2-cyclohexyl-2-(cyclopropylamino)propanoic acid

InChI

InChI=1S/C12H21NO2/c1-12(11(14)15,13-10-7-8-10)9-5-3-2-4-6-9/h9-10,13H,2-8H2,1H3,(H,14,15)/t12-/m1/s1

InChI-Schlüssel

AARSWQPCCKWKPZ-GFCCVEGCSA-N

Isomerische SMILES

C[C@@](C1CCCCC1)(C(=O)O)NC2CC2

Kanonische SMILES

CC(C1CCCCC1)(C(=O)O)NC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.